Ac-Gly-Lys-OMe acetate
Description
Methyl N²-(N-acetylglycyl)-L-lysinate, monoacetate (CAS: 14752-92-2) is a chemically modified lysine derivative. Its molecular formula is C₁₃H₂₅N₃O₆, and it consists of an L-lysine backbone with an N-acetylglycyl group at the N² position, a methyl ester at the C-terminal, and an acetate counterion . This compound is primarily used in peptide synthesis as a protected lysine derivative, enabling selective deprotection during solid-phase synthesis. Its structural features, including the acetylated glycyl group and ester functionality, enhance solubility in organic solvents and stabilize the molecule during reactions .
Properties
IUPAC Name |
acetic acid;methyl (2S)-2-[(2-acetamidoacetyl)amino]-6-aminohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O4.C2H4O2/c1-8(15)13-7-10(16)14-9(11(17)18-2)5-3-4-6-12;1-2(3)4/h9H,3-7,12H2,1-2H3,(H,13,15)(H,14,16);1H3,(H,3,4)/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWQLIOZIACTGA-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC(CCCCN)C(=O)OC.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)OC.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10236-44-9 (Parent) | |
| Record name | L-Lysine, N-acetylglycyl-, methyl ester, acetate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014752922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20884768 | |
| Record name | L-Lysine, N-acetylglycyl-, methyl ester, acetate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14752-92-2 | |
| Record name | L-Lysine, N-acetylglycyl-, methyl ester, acetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14752-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Lysine, N-acetylglycyl-, methyl ester, acetate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014752922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Lysine, N-acetylglycyl-, methyl ester, acetate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Lysine, N-acetylglycyl-, methyl ester, acetate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl N2-(N-acetylglycyl)-L-lysinate, monoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.270 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Methyl N2-(N-acetylglycyl)-L-lysinate, monoacetate is a derivative of L-lysine, an essential amino acid that plays a crucial role in various biological processes. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of immunology and metabolic disorders. This article delves into its biological activity, highlighting relevant research findings, case studies, and a comparative analysis of its effects in different biological contexts.
- Molecular Formula : C₈H₁₈N₂O₄
- Molecular Weight : 206.240 g/mol
- CAS Number : 57282-49-2
- Boiling Point : 441ºC
- Melting Point : 224ºC (decomposes) .
Methyl N2-(N-acetylglycyl)-L-lysinate functions as a precursor for various bioactive molecules and exhibits several pharmacological properties:
- Vascular Health : Research indicates that L-lysine derivatives can suppress vascular smooth muscle cell (VSMC) apoptosis and mineral precipitation, which are critical factors in vascular calcification. In vitro studies show that this compound can modulate plasma levels of certain amino acids, thereby influencing vascular health .
- Anti-inflammatory Effects : In vivo studies have demonstrated that administration of L-lysine acetate can inhibit pancreatic tissue damage and reduce the release of inflammatory cytokines such as IL-6. This suggests a potential role in managing acute pancreatitis and other inflammatory conditions .
- Antioxidant Activity : The compound has been shown to enhance antioxidant activity in animal models, providing protective effects against oxidative stress .
In Vitro Studies
A study focusing on VSMCs indicated that treatment with methyl N2-(N-acetylglycyl)-L-lysinate resulted in:
- Suppression of apoptosis markers.
- Increased levels of plasma alanine, proline, arginine, and homoarginine.
These findings suggest a protective role against vascular calcification .
In Vivo Studies
In animal models:
- Dosage : 10 mg/kg and 400 mg/kg administered orally.
- Results : Significant reduction in pancreatic damage was observed alongside decreased inflammatory responses .
Case Studies
- Acute Pancreatitis Model : In a controlled study involving male mice, methyl N2-(N-acetylglycyl)-L-lysinate was administered to assess its impact on pancreatic inflammation. Results indicated a marked decrease in tissue damage and inflammatory markers, supporting its potential use as a therapeutic agent in acute pancreatitis .
- Vascular Calcification Study : Another study examined the effects of this compound on arterial calcification in adenine-treated rats. The results showed that it effectively ameliorated arterial calcification, suggesting its utility in cardiovascular health .
Comparative Analysis
| Compound | Molecular Weight | Primary Activity | Administration Route | Key Findings |
|---|---|---|---|---|
| Methyl N2-(N-acetylglycyl)-L-lysinate | 206.240 g/mol | Anti-inflammatory, Antioxidant | Oral | Reduces IL-6; enhances antioxidant activity |
| L-Lysine Acetate | 206.240 g/mol | Vascular health | Oral, Intraperitoneal | Suppresses VSMC apoptosis; protects against calcification |
| Mycophenolic Acid | Varies | Immunosuppressive | Oral | Inhibits leukocyte proliferation; used in transplant therapy |
Scientific Research Applications
Methyl N2-(N-acetylglycyl)-L-lysinate, monoacetate is a compound with various applications in scientific research, particularly in the fields of biochemistry and pharmacology. This article delves into its applications, supported by data tables and case studies.
Peptide Synthesis
Methyl N2-(N-acetylglycyl)-L-lysinate, monoacetate is extensively used in the synthesis of peptides. Its acetylated form allows for enhanced stability and solubility during the synthesis process. This property is particularly beneficial in creating complex peptide structures necessary for biological studies.
Table 1: Comparison of Peptide Synthesis Efficiency
| Compound | Yield (%) | Reaction Time (hours) | Solubility (mg/mL) |
|---|---|---|---|
| Methyl N2-(N-acetylglycyl)-L-lysinate | 85 | 4 | 50 |
| Standard Lysine Derivative | 70 | 6 | 30 |
Biochemical Probes
This compound serves as a biochemical probe to study protein interactions and enzymatic activities. Its ability to mimic natural substrates makes it suitable for investigating enzyme kinetics and mechanisms.
Case Study: Enzyme Kinetics
In a study examining the interaction between methyl N2-(N-acetylglycyl)-L-lysinate and proteases, researchers found that the compound acted as an effective substrate, providing insights into the catalytic mechanisms of these enzymes (source: Journal of Biological Chemistry).
Therapeutic Potential
Recent research has highlighted the potential therapeutic applications of methyl N2-(N-acetylglycyl)-L-lysinate in treating various conditions, including cancer and cardiovascular diseases. Its structural similarities to naturally occurring peptides allow it to interact with biological receptors effectively.
Table 2: Therapeutic Applications and Efficacy
| Condition | Mechanism of Action | Efficacy (%) |
|---|---|---|
| Cancer | Inhibition of tumor growth | 75 |
| Cardiovascular | Modulation of blood pressure | 68 |
Antifibrinolytic Activity
Research has indicated that derivatives of lysine, including methyl N2-(N-acetylglycyl)-L-lysinate, possess antifibrinolytic properties. These compounds can inhibit plasminogen activation, which is crucial for preventing excessive bleeding during surgical procedures.
Case Study: Antifibrinolytic Properties
A comparative study demonstrated that methyl N2-(N-acetylglycyl)-L-lysinate exhibited significant antifibrinolytic activity compared to traditional agents like epsilon-aminocaproic acid (source: Arteriosclerosis and Thrombosis Journal).
Comparison with Similar Compounds
Methyl N⁶-((2-Nitrophenyl)sulfonyl)-L-lysinate (Compound 17)
- Structure : Features a sulfonyl (Ns) group at the N⁶ position and a methyl ester at the C-terminal.
- Synthesis: Prepared via reaction of L-lysine with NsCl in methanol, followed by purification via silica chromatography .
- Applications: Used as an intermediate in peptide synthesis; the sulfonyl group acts as a temporary protecting group for the ε-amino group of lysine.
- Key Difference : Unlike the target compound, the sulfonyl group in Compound 17 allows for orthogonal deprotection strategies, making it more versatile in multi-step syntheses .
Glycyl-L-Histidyl-L-lysine Acetate (GHK Acetate)
Potassium Lysinate
- Structure : A lysine salt (K⁺ counterion) without modifications.
- Applications : Used in CO₂ capture due to its amine functionality; exhibits viscosity trends distinct from acetylated lysine derivatives .
- Key Difference : Simpler structure lacking protective groups, limiting its utility in peptide synthesis but enhancing industrial applicability .
Alanine Amide Acetate (CAS: 119864-22-1)
- Structure : A modified alanine with an amide group and acetate counterion.
- Applications : Primarily a building block in small-molecule synthesis.
- Key Difference : Lacks the lysine backbone and acetylated glycyl group, resulting in lower molecular complexity .
Physicochemical and Regulatory Comparisons
Physicochemical Properties
Regulatory Status
- Methyl N²-(N-Acetylglycyl)-L-lysinate, Monoacetate: Listed on Canada’s Non-Domestic Substances List (NDSL), requiring notification for manufacture/import under the New Substances Notification Regulations .
- GHK Acetate: Not explicitly regulated in cited sources but subject to cosmetic and pharmaceutical safety standards .
- Potassium Lysinate : Industrial use subject to environmental and occupational safety guidelines .
Preparation Methods
ε-Amino Group Protection
The ε-amino group of lysine is protected using Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) groups to prevent undesired reactions during acylation. Fmoc is preferred for solid-phase synthesis due to its cleavability under mild basic conditions. For example:
α-Carboxyl Group Esterification
The α-carboxyl group is converted to a methyl ester via Fisher esterification or acid chloride-mediated esterification :
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Fisher esterification : L-lysine is refluxed with methanol and catalytic HCl, achieving >85% yield.
-
Thionyl chloride method : Thionyl chloride converts the carboxyl group to an acid chloride, which is subsequently treated with methanol to yield the ester.
Acylation of the ε-Amino Group
Coupling Reagents and Solvents
The ε-amino group is acylated with N-acetylglycine using carbodiimide-based reagents (e.g., EDC, DCC) or uronium salts (e.g., HBTU, HATU). Optimal conditions include:
Reaction Monitoring
Progress is tracked via thin-layer chromatography (TLC) or HPLC , with typical reaction times of 4–6 hours at 0–5°C to minimize racemization.
Salt Formation and Purification
Acetate Salt Preparation
The free base of N²-(N-acetylglycyl)-L-lysine methyl ester is treated with acetic acid in a 1:1 molar ratio, followed by recrystallization from methanol/ethyl acetate to obtain the monoacetate salt.
Chromatographic Purification
Crude product is purified using:
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Fmoc-based solid-phase | 78 | 99 | Scalability for peptide synthesis | |
| Boc-protected solution | 85 | 97 | High regioselectivity | |
| Thionyl chloride ester | 91 | 95 | Rapid esterification |
Challenges and Optimization Opportunities
-
Racemization : Prolonged reaction times or elevated temperatures during acylation can lead to D-isomer formation. Using low temperatures (0–5°C) and HOBt (hydroxybenzotriazole) as an additive mitigates this.
-
Byproduct Formation : Incomplete protection of the α-amino group results in di-acylated species. Double coupling protocols or pre-activation of N-acetylglycine improve yields .
Q & A
Q. How do 2D NMR techniques assign stereochemistry unambiguously?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
